molecular formula C28H34O2 B14413876 4,4'-(1-Phenylethane-1,1-diyl)bis(2-tert-butylphenol) CAS No. 85914-48-3

4,4'-(1-Phenylethane-1,1-diyl)bis(2-tert-butylphenol)

Cat. No.: B14413876
CAS No.: 85914-48-3
M. Wt: 402.6 g/mol
InChI Key: OCEQSAGTCSHWKF-UHFFFAOYSA-N
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Description

4,4’-(1-Phenylethane-1,1-diyl)bis(2-tert-butylphenol) is a synthetic organic compound known for its unique structural properties and applications. It is characterized by the presence of two tert-butylphenol groups attached to a central phenylethane moiety. This compound is often used in various industrial and scientific applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(1-Phenylethane-1,1-diyl)bis(2-tert-butylphenol) typically involves the reaction of tert-butylphenol with phenylethane derivatives under controlled conditions. One common method includes the use of catalysts to facilitate the reaction, ensuring high yield and purity. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors with precise temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4,4’-(1-Phenylethane-1,1-diyl)bis(2-tert-butylphenol) undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more reduced forms, often using hydrogenation techniques.

    Substitution: It can undergo electrophilic and nucleophilic substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Reagents such as halogens, acids, and bases are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted phenols, quinones, and reduced phenolic compounds. These products are often used as intermediates in further chemical synthesis and industrial applications.

Scientific Research Applications

4,4’-(1-Phenylethane-1,1-diyl)bis(2-tert-butylphenol) has a wide range of scientific research applications, including:

    Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation and improve material properties.

    Biology: Investigated for its potential antioxidant properties and effects on biological systems.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of high-performance materials, coatings, and additives due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4,4’-(1-Phenylethane-1,1-diyl)bis(2-tert-butylphenol) involves its interaction with molecular targets and pathways. It acts as an antioxidant by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. Additionally, it can interact with enzymes and receptors, modulating their activity and exerting various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,4’-(1-Phenylethane-1,1-diyl)bis(2-methylphenol): Similar structure but with methyl groups instead of tert-butyl groups.

    4,4’-(1-Phenylethane-1,1-diyl)bis(2-chlorophenol): Contains chlorine atoms instead of tert-butyl groups.

    4,4’-(1-Phenylethane-1,1-diyl)bis(2-hydroxyphenol): Hydroxyl groups replace the tert-butyl groups.

Uniqueness

4,4’-(1-Phenylethane-1,1-diyl)bis(2-tert-butylphenol) is unique due to its tert-butyl groups, which provide steric hindrance and enhance its stability. This makes it particularly useful as a stabilizer and antioxidant in various applications, distinguishing it from other similar compounds.

Properties

CAS No.

85914-48-3

Molecular Formula

C28H34O2

Molecular Weight

402.6 g/mol

IUPAC Name

2-tert-butyl-4-[1-(3-tert-butyl-4-hydroxyphenyl)-1-phenylethyl]phenol

InChI

InChI=1S/C28H34O2/c1-26(2,3)22-17-20(13-15-24(22)29)28(7,19-11-9-8-10-12-19)21-14-16-25(30)23(18-21)27(4,5)6/h8-18,29-30H,1-7H3

InChI Key

OCEQSAGTCSHWKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)C(C)(C2=CC=CC=C2)C3=CC(=C(C=C3)O)C(C)(C)C)O

Origin of Product

United States

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